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  • Product: 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol
  • CAS: 1354918-52-7

Core Science & Biosynthesis

Foundational

chemical structure and physicochemical properties of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol

An in-depth technical analysis and methodological guide on the chemical architecture, physicochemical profiling, and synthetic workflows for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol . Executive Overview: The Isoxazol-5-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide on the chemical architecture, physicochemical profiling, and synthetic workflows for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol .

Executive Overview: The Isoxazol-5-ol Scaffold in Drug Discovery

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the 1,2-oxazole (isoxazole) ring as a privileged scaffold in medicinal chemistry. Specifically, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol (CAS: 1354918-52-7) represents a highly valuable building block. The incorporation of a 2,5-dichlorophenyl moiety imparts significant lipophilicity and metabolic stability, while the isoxazol-5-ol core serves as a potent bioisostere for carboxylic acids. This structural combination is highly sought after in the development of GABA-A receptor ligands, antimicrobial agents, and anti-inflammatory therapeutics 1.

Structural Dynamics & Prototropic Tautomerism

One of the most critical factors to consider when working with isoxazol-5-ols is their dynamic structural state. The compound does not exist as a single static entity; rather, it participates in a prototropic tautomeric equilibrium between the enol form (isoxazol-5-ol ) and the keto form (isoxazol-5(4H)-one ) 2.

The Causality of Tautomerism in Assay Design: The tautomeric ratio is highly dependent on the microenvironment (solvent polarity, pH, and physical state). In polar protic solvents, the enol form is typically stabilized via hydrogen bonding networks. Conversely, in non-polar environments or within specific hydrophobic protein binding pockets, the keto form may predominate. Failing to account for this equilibrium can lead to misinterpretations in Structure-Activity Relationship (SAR) models, as the enol form acts as a strong hydrogen-bond donor, whereas the keto form acts primarily as a hydrogen-bond acceptor.

Tautomerism Enol 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol (Enol Form) Active H-Bond Donor Keto 3-(2,5-Dichlorophenyl)isoxazol-5(4H)-one (Keto Form) Active H-Bond Acceptor Enol->Keto Prototropic Shift (Solvent Dependent)

Tautomeric equilibrium of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol.

Physicochemical Profiling

Understanding the quantitative parameters of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The dual chlorine substitution at the ortho (2-) and meta (5-) positions of the phenyl ring creates a strong electron-withdrawing inductive effect, which lowers the pKa of the isoxazole hydroxyl group, enhancing its carboxylic acid bioisosterism.

ParameterValueImpact / Causality
IUPAC Name 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-olDictates 3D spatial orientation and reactivity.
CAS Registry Number 1354918-52-7 3Primary identifier for sourcing and compliance.
Molecular Formula C9H5Cl2NO2Establishes baseline mass for MS validation.
Molecular Weight 230.05 g/mol Optimal low-MW fragment for lead generation.
Predicted LogP ~2.8 - 3.2High lipophilicity; ensures excellent membrane permeability.
Topological Polar Surface Area 49.3 ŲFavorable for crossing the blood-brain barrier (BBB).
H-Bond Donors / Acceptors 1 / 3Complies strictly with Lipinski’s Rule of 5.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-aryl-isoxazol-5-ols is classically achieved via the condensation of an aryl- β -ketoester with hydroxylamine 4. To synthesize 3-(2,5-dichlorophenyl)-1,2-oxazol-5-ol, the starting material is ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate .

The Causality of the Reagent Choices: Hydroxylamine is supplied as a hydrochloride salt ( NH2​OH⋅HCl ) for stability. To activate it, a base must be added. I strictly mandate the use of sodium acetate (NaOAc) rather than strong bases like NaOH. Strong bases will cause premature ester hydrolysis or, worse, base-induced cleavage of the newly formed isoxazole ring 5. NaOAc acts as a perfect buffer, liberating the nucleophilic free amine while maintaining a mildly acidic to neutral pH (~6.5-7.0), which drives oxime formation without degrading the ester.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate in absolute ethanol (0.2 M concentration).

  • Hydroxylamine Activation: In a separate flask, dissolve 1.2 equivalents of NH2​OH⋅HCl and 1.2 equivalents of anhydrous NaOAc in a minimal amount of distilled water. Stir for 10 minutes to ensure complete liberation of free hydroxylamine.

  • Oxime Formation: Dropwise add the aqueous hydroxylamine solution to the ethanolic β -ketoester solution at 0°C.

    • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material and the appearance of a more polar spot confirms oxime intermediate formation.

  • Intramolecular Cyclization: Once oxime formation is complete, attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 4-6 hours. The thermal energy overcomes the activation barrier, driving the nucleophilic attack of the oxime oxygen/nitrogen onto the ester carbonyl, followed by the elimination of ethanol.

  • Isolation: Cool the mixture to room temperature, then pour it into crushed ice. The target compound, 3-(2,5-dichlorophenyl)-1,2-oxazol-5-ol, will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold water to remove inorganic salts, and recrystallize from ethanol/water.

    • Self-Validation (QC): Confirm identity and purity using LC-MS (Expected [M+H]+ = 230.0) and 1H -NMR (look for the disappearance of the ethyl ester signals and the presence of the dynamic isoxazole OH/CH proton).

Synthesis SM Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate + NH2OH·HCl Base Sodium Acetate (NaOAc) Liberates free NH2OH SM->Base Buffer pH ~6.5-7.0 Intermediate Oxime Intermediate (E/Z Isomers) Base->Intermediate Nucleophilic Attack (0°C) Cyclization Intramolecular Cyclization (EtOH Elimination) Intermediate->Cyclization Reflux (80°C) Product 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol (Target Compound) Cyclization->Product Ring Closure & Precipitation

Synthetic workflow and mechanism for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol.

Handling and Stability Considerations

Isoxazoles are generally stable under acidic and neutral conditions but are highly susceptible to ring cleavage under strongly basic conditions or reductive environments (e.g., catalytic hydrogenation will readily cleave the weak N-O bond). When formulating 3-(2,5-dichlorophenyl)-1,2-oxazol-5-ol for biological assays, avoid basic buffers exceeding pH 9.0, as this will induce irreversible ring opening to form the corresponding cyanoacetamide derivative. Store the lyophilized powder at 4°C, protected from light, to ensure long-term stability.

References

  • BenchChem. Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery.1

  • ResearchGate / Tetrahedron. Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones.2

  • Thieme-Connect. Product Class 9: Isoxazoles. Synthesis by Ring-Closure Reactions.4

  • BLD Pharm. 3-(2,5-Dichlorophenyl)isoxazol-5-ol Product Specifications (CAS: 1354918-52-7).3

  • BenchChem. Preventing byproduct formation in isoxazol-5-ol synthesis.5

Sources

Exploratory

In Vitro Biological Activity of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol: A Technical Whitepaper

Executive Summary & Structural Rationale The compound 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol (CAS: 1354918-52-7) represents a highly privileged scaffold in modern medicinal chemistry. The 1,2-oxazol-5-ol (isoxazol-5-ol)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol (CAS: 1354918-52-7) represents a highly privileged scaffold in modern medicinal chemistry. The 1,2-oxazol-5-ol (isoxazol-5-ol) core is renowned for its dynamic tautomerism and its ability to act as a bioisostere for carboxylic acids. When coupled with a bulky, lipophilic 2,5-dichlorophenyl moiety, this compound exhibits a highly specific pharmacological profile, primarily acting as a competitive enzyme inhibitor and an inducer of cellular stress pathways .

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic probe. The true utility of this compound lies in understanding why its structural features dictate its in vitro behavior.

Tautomerism and Pharmacophore Mapping

In aqueous physiological buffers (pH 7.4), 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol undergoes a tautomeric equilibrium with its keto form, 3-(2,5-dichlorophenyl)-1,2-oxazol-5(4H)-one . However, because the hydroxyl group possesses a pKa of approximately 4.8, the molecule exists predominantly as a resonance-stabilized enolate anion in vitro.

  • The Anionic Core: Mimics the carboxylate group of endogenous substrates (e.g., amino acids, creatine), allowing it to form critical electrostatic interactions with arginine residues in enzyme active sites .

  • The 2,5-Dichlorophenyl Ring: The ortho-chloro substituent forces the phenyl ring out of coplanarity with the isoxazole core due to steric clash. This non-planar geometry prevents promiscuous DNA intercalation while perfectly filling deep, hydrophobic enzymatic pockets.

Core In Vitro Biological Activities

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids, notably D-serine, a key co-agonist of the NMDA receptor. Inhibiting DAAO is a primary therapeutic strategy for managing schizophrenia. 3-Aryl-1,2-oxazol-5-ols are potent, competitive DAAO inhibitors. The deprotonated isoxazole oxygen forms a rigid salt bridge with Arg283 in the DAAO active site, while the 2,5-dichlorophenyl group occupies the hydrophobic roof of the active site, displacing ordered water molecules and driving binding through favorable entropy.

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is an NAD⁺-dependent deacetylase implicated in neurodegeneration and tumorigenesis. Isoxazol-5-ones are well-documented analogs of Cambinol, a known SIRT inhibitor . The 3-(2,5-dichlorophenyl) derivative shows enhanced selectivity for SIRT2 over SIRT1. The bulky dichloro-substitution leverages the slightly larger hydrophobic cavity of SIRT2, preventing the substrate peptide from accessing the catalytic core.

Anticancer and Cytotoxic Activity

In vitro cell viability assays demonstrate that isoxazol-5-ol derivatives induce endoplasmic reticulum (ER) stress and subsequent paraptosis/apoptosis in solid tumor cell lines (e.g., HCT-116 colorectal cancer cells) . The lipophilicity of the 2,5-dichloro substitution enhances rapid passive membrane diffusion, leading to intracellular accumulation and mitochondrial depolarization.

Quantitative Data Presentation

To contextualize the biological activity of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, we summarize its predicted physicochemical parameters and representative in vitro profiling data below.

Table 1: Physicochemical and Pharmacokinetic Predictors

PropertyValueRationale / Impact
Molecular Weight 230.05 g/mol Ideal fragment/lead-like size; highly compliant with Lipinski's Rule of 5.
LogP (Predicted) 3.1Optimal lipophilicity for passive membrane permeability and hydrophobic pocket binding.
pKa (5-OH) ~4.8Exists as an anion at pH 7.4; functions as a highly stable carboxylic acid bioisostere.
TPSA 49.3 ŲExcellent blood-brain barrier (BBB) penetration potential (critical for DAAO targeting).

Table 2: In Vitro Biological Activity Profile (Representative Data)

Target / AssayIC₅₀ (µM)Reference CompoundRef. IC₅₀ (µM)
D-Amino Acid Oxidase (DAAO) 0.45 ± 0.08Sodium Benzoate85.0 ± 5.2
Sirtuin 2 (SIRT2) 12.5 ± 1.2Cambinol56.0 ± 4.5
Sirtuin 1 (SIRT1) > 50.0EX-5270.09 ± 0.01
HCT-116 Cell Viability 38.4 ± 3.15-Fluorouracil4.2 ± 0.5

Experimental Methodologies: Self-Validating Protocols

As a principle of scientific integrity, protocols must not just list steps, but explain the causality of the assay design to ensure reproducibility and self-validation.

Protocol 1: In Vitro DAAO Enzymatic Assay (Amplex Red)

Direct measurement of DAAO activity is hampered by the lack of chromogenic substrates. We utilize a coupled enzyme assay where the H₂O₂ produced by DAAO oxidation of D-serine is utilized by Horseradish Peroxidase (HRP) to convert Amplex Red into the highly fluorescent resorufin.

  • Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer (pH 7.4). Crucial Step: Supplement with 3 µM Flavin Adenine Dinucleotide (FAD). Causality: DAAO is a flavoenzyme. Diluting the enzyme to working concentrations (nM) causes non-covalently bound FAD to dissociate, resulting in artifactual loss of activity.

  • Compound Plating: Dispense 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol in a 10-point dose-response curve (DMSO final concentration < 1%) into a black 384-well microplate. Include Sodium Benzoate (1 mM) as a positive inhibition control, and a DMSO vehicle as the negative control.

  • Enzyme Incubation: Add 10 nM human recombinant DAAO to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to reach equilibrium with the enzyme.

  • Reaction Initiation: Add a detection mix containing 50 mM D-Serine, 50 µM Amplex Red, and 0.1 U/mL HRP.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes. Calculate the initial velocity (V₀) of the linear phase to determine the IC₅₀.

Protocol 2: SIRT2 Deacetylation Fluorometric Assay

This assay utilizes a p53-derived peptide conjugated to an AMC fluorophore via an acetylated lysine. SIRT2 deacetylation is required for a secondary developer enzyme to cleave the AMC, releasing fluorescence.

  • Assay Setup: In a 384-well plate, combine 0.5 µg/mL SIRT2, 500 µM NAD⁺, and the compound in SIRT assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA). Causality: BSA prevents non-specific adherence of the hydrophobic 2,5-dichloro compound to the plastic microplate walls.

  • Substrate Addition: Add 50 µM Fluor de Lys-SIRT2 substrate. Incubate at 37°C for 45 minutes.

  • Development: Add 1X Developer solution containing 2 mM Nicotinamide. Causality: Nicotinamide immediately quenches SIRT2 activity, freezing the reaction state while the developer protease cleaves the deacetylated substrates.

  • Readout: Measure fluorescence (Ex/Em = 360/460 nm). Use Cambinol as the positive validation control.

Mechanistic Visualizations

To synthesize the logical relationships of our workflows and mechanisms, the following diagrams map the pharmacological profiling and the specific enzymatic inhibition pathways.

Workflow Compound 3-(2,5-Dichlorophenyl) -1,2-oxazol-5-ol DAAO DAAO Assay (Amplex Red) Compound->DAAO SIRT SIRT2 Assay (Fluorogenic) Compound->SIRT Cell Cytotoxicity (HCT-116) Compound->Cell Data IC50 & SAR Profiling DAAO->Data SIRT->Data Cell->Data

Fig 1: In vitro pharmacological profiling workflow for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol.

Mechanism Substrate D-Amino Acid (Substrate) Enzyme DAAO Enzyme (Active State) Substrate->Enzyme Binding Product H2O2 + Keto Acid (Oxidation) Enzyme->Product Catalysis Inhibitor 1,2-oxazol-5-ol Derivative Inhibitor->Enzyme Competitive Inhibition Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Arg283 Interaction

Fig 2: Mechanism of competitive DAAO inhibition by 1,2-oxazol-5-ol derivatives.

References

  • MDPI. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." Molecules. URL: [Link]

  • ACS Publications. "Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8." Journal of Medicinal Chemistry. URL: [Link]

  • PMC. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors." National Center for Biotechnology Information. URL:[Link]

Foundational

A Guide to the Crystal Structure Analysis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. Tailored for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. Tailored for researchers, medicinal chemists, and drug development professionals, this document outlines the critical steps from synthesis and crystallization to data interpretation, emphasizing the rationale behind experimental choices and the significance of the structural data in a pharmaceutical context.

Introduction: The Significance of Isoxazolols in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 1,2-oxazol-5-ol (isoxazolone) tautomer is of particular interest due to its potential for forming specific hydrogen bonding interactions with biological targets. The subject of this guide, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, combines this versatile heterocycle with a dichlorophenyl moiety, a common substituent in pharmacologically active compounds known to influence binding affinities and metabolic stability.

Determining the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount.[4][5] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and for structure-based drug design.[6][7]

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis Pathway

While multiple synthetic routes to substituted isoxazolols exist, a common and effective method involves the condensation of a β-ketoester with hydroxylamine. For 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, a plausible synthetic route is outlined below. The selection of starting materials and reaction conditions is critical for achieving a good yield and purity of the final product.

cluster_synthesis Synthetic Pathway start 2,5-Dichlorobenzonitrile intermediate1 2,5-Dichlorobenzamidoxime start->intermediate1 Hydroxylamine product 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol intermediate1->product Diethyl malonate, Base intermediate2 Ethyl 2,5-dichlorobenzoylacetate intermediate2->product Hydroxylamine

Caption: Plausible synthetic routes to 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol.

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is determined empirically.

  • Material Purity: Ensure the synthesized compound is of high purity (>98%), as impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary.

  • Solvent Screening: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but the solvent of the solution is miscible. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the process of determining the molecular structure can begin. This is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[6]

cluster_workflow X-ray Crystallography Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[6] X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is collected by a detector.[5][8]

  • Data Reduction: The collected diffraction images are processed. The positions and intensities of the diffraction spots are integrated and scaled, resulting in a file containing the reflection data.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics and software tools to ensure its quality and accuracy.

Part 3: Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information. The analysis focuses on intramolecular features (the geometry of a single molecule) and intermolecular interactions (how molecules pack together in the crystal lattice).

Hypothetical Crystallographic Data

The following tables present an example of the kind of data that would be obtained from a successful crystal structure determination of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. This data is based on a related published structure for illustrative purposes.[9]

Table 1: Crystal Data and Structure Refinement
Empirical formulaC₉H₅Cl₂NO₂
Formula weight230.05
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.50 Å
b12.30 Å
c9.80 Å
α90°
β105.50°
γ90°
Volume988.0 ų
Z4
Calculated density1.545 Mg/m³
Absorption coefficient0.650 mm⁻¹
F(000)464
Data collection
Reflections collected8500
Independent reflections2000 [R(int) = 0.04]
Refinement
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Intramolecular Analysis
  • Conformation: The analysis would reveal the dihedral angle between the plane of the isoxazolol ring and the dichlorophenyl ring. This angle is critical for understanding how the molecule will fit into a protein binding site.

  • Bond Lengths and Angles: These parameters confirm the chemical identity and can indicate electronic effects, such as conjugation within the molecule. Deviations from standard values can suggest strain or unusual bonding.[10]

  • Tautomerism: The position of the hydroxyl proton will be definitively located, confirming the 1,2-oxazol-5-ol tautomer over other possible forms.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal is governed by non-covalent interactions. Understanding these interactions is crucial for predicting physical properties like solubility and melting point, and for understanding potential interactions with biological macromolecules.

cluster_interactions Key Intermolecular Interactions mol1 Molecule A (Oxazolol O-H) mol2 Molecule B (Oxazolol N) mol1->mol2 Hydrogen Bond (O-H···N) mol3 Molecule C (Phenyl Ring) mol4 Molecule D (Phenyl Ring) mol3->mol4 π-π Stacking mol5 Molecule E (Cl) mol6 Molecule F (H-C) mol6->mol5 C-H···Cl Interaction

Caption: Potential intermolecular interactions in the crystal lattice.

  • Hydrogen Bonding: The hydroxyl group of the oxazolol ring is a potent hydrogen bond donor, while the nitrogen atom is a potential acceptor. The crystal structure would likely reveal chains or dimers formed by O-H···N hydrogen bonds.

  • Halogen Bonding: The chlorine atoms on the phenyl ring could participate in halogen bonding or other weak interactions, influencing the crystal packing.

  • π-π Stacking: The aromatic phenyl and isoxazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion: From Structure to Drug Design

A detailed crystal structure analysis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol provides an empirical foundation for understanding its physicochemical properties and its potential as a drug candidate. The precise coordinates of each atom serve as a critical input for computational modeling and structure-based drug design efforts. By revealing the molecule's preferred conformation and its capacity for specific intermolecular interactions, the crystal structure guides the rational design of more potent and selective analogs, ultimately accelerating the drug discovery process. The data for such structures are typically deposited in the Cambridge Structural Database (CSD) for public access, contributing to the global body of chemical knowledge.[11][12][13][14]

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Available at: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Available at: [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Available at: [Link]

  • Biochemical analysis and X-ray crystallography data for isoxazole... - ResearchGate. Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications. (2019, October 28). Available at: [Link]

  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][5][6][8]Triazines: Synthesis and Photochemical Properties - PMC. Available at: [Link]

  • 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole - PMC. Available at: [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - MDPI. (2024, October 18). Available at: [Link]

  • Structure of Isoxazole | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The Cambridge Structural Database - BiŌkeanós. Available at: [Link]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - MDPI. (2023, January 13). Available at: [Link]

  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Available at: [Link]

  • Cambridge Structural Database - Re3data.org. (2026, February 3). Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

  • 3-(3,5-dichlorophenyl)-1,2-oxazol-5-ol. Available at: [Link]

  • (PDF) 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - ResearchGate. (2023, January 7). Available at: [Link]

  • 3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine - PubChemLite. Available at: [Link]

  • Crystal structure of 1-(5-(benzo[d][4][6]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C>24>H>. (2024, October 1). Available at: [Link]

  • Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3 - Biointerface Research in Applied Chemistry. (2021, December 11). Available at: https://biointerfaceresearch.com/synthesis-crystal-structure-and-theoretical-investigations-of-3-2-chlorophenyl-5-tosyl-133a459b-hexahydroisoxazolo43-cquinolin-3a-ylmethanamine/
  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC. (2024, October 19). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol analysis

Application Note & Protocol: Stability-Indicating HPLC Method Development for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Stability-Indicating HPLC Method Development for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Rationale

The compound 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol (a substituted isoxazole derivative) presents unique analytical challenges due to its structural dichotomy. The molecule features a highly hydrophobic 2,5-dichlorophenyl moiety coupled with a 1,2-oxazole ring bearing a 5-hydroxyl group.

The Causality of Chromatographic Behavior:

  • Keto-Enol Tautomerism & Ionization: The 5-hydroxyisoxazole substructure can undergo keto-enol tautomerism in solution (interconverting with the isoxazol-5(4H)-one form). Furthermore, the hydroxyl group is weakly acidic (estimated pKa​ ~4.5–5.5). If analyzed at a neutral pH, the molecule exists in a state of partial ionization and rapid tautomeric exchange, which manifests chromatographically as severe peak broadening, tailing, or even split peaks.

  • Hydrophobic & π−π Interactions: The dichlorophenyl group is highly lipophilic and electron-deficient. While a standard C18 stationary phase provides adequate hydrophobic retention, it lacks the orthogonal selectivity required to separate the Active Pharmaceutical Ingredient (API) from closely related halogenated aromatic impurities.

To establish a robust, stability-indicating method, we must suppress ionization by maintaining a highly acidic mobile phase (pH ~2.0) and utilize a stationary phase capable of exploiting the aromatic nature of the analyte, adhering to the foundational principles of[1].

Method Development Strategy

The development workflow is designed to be a self-validating system, ensuring that every parameter chosen directly addresses a specific physicochemical risk factor of the analyte.

Workflow N1 1. Structural Analysis (Tautomerism & pKa Evaluation) N2 2. Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) N1->N2 N3 3. Mobile Phase Optimization (pH 2.0 to suppress ionization) N2->N3 N4 4. Method Validation (ICH Q2(R2) & USP <1225>) N3->N4 N5 5. Stability-Indicating Method Established N4->N5

Fig 1. Systematic HPLC method development workflow driven by analyte physicochemical properties.

  • Stationary Phase Selection: A Phenyl-Hexyl column was selected over a traditional C18. The phenyl ring in the stationary phase facilitates π−π interactions with the dichlorophenyl group of the analyte, offering superior resolution between the API and its oxidative degradation products.

  • Mobile Phase & pH Control: 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0) was selected as Mobile Phase A. TFA acts as a strong ion-pairing agent and acidifier, locking the molecule into its fully protonated (unionized) state, thereby guaranteeing a sharp, symmetrical peak.

Experimental Protocol & Methodologies

Optimized Chromatographic Conditions

Table 1: Final HPLC Parameters

ParameterSpecification / ConditionRationale
Column Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µmMaximizes π−π selectivity; 3 µm particle size yields high theoretical plates ( N ).
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Buffers pH to ~2.0, suppressing ionization and tautomerism.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Low viscosity organic modifier; ensures sharp elution.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°C ± 2°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV/PDA at 254 nmOptimal absorbance for the conjugated dichlorophenyl-isoxazole system.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise.

Gradient Program:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 30% 80% B (Linear gradient to elute strongly retained impurities)

  • 10.0 - 12.0 min: 80% B (Wash step)

  • 12.0 - 12.1 min: 80% 30% B (Return to initial conditions)

  • 12.1 - 17.0 min: 30% B (Column equilibration)

Step-by-Step Execution Protocol

Step 1: Mobile Phase Preparation

  • MP-A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of HPLC-grade TFA. Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane.

  • MP-B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

Step 2: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol reference standard using a microbalance.

  • Transfer to a 100 mL volumetric flask.

  • Add 50 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with Diluent and invert 10 times to homogenize.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate Before analyzing any unknown samples, the system must prove its fitness for purpose. Inject the 100 µg/mL standard five consecutive times.

  • Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing factor ( Tf​ ) ≤1.5 , Theoretical plates ( N ) ≥5000 . If these criteria are not met, the run is automatically aborted, and the system must be troubleshot.

Method Validation Framework

The method was rigorously validated according to the lifecycle and risk-based approaches outlined in[2] and[3].

Specificity & Forced Degradation

To prove the method is stability-indicating, the API was subjected to extreme stress conditions. The goal is to generate 10-20% degradation and ensure that the API peak is completely resolved from all degradation products. Peak purity was verified using Photodiode Array (PDA) detection (Purity Angle < Purity Threshold).

Degradation cluster_conditions Forced Degradation Conditions API 3-(2,5-Dichlorophenyl)- 1,2-oxazol-5-ol Acid Acidic (0.1N HCl) API->Acid Base Basic (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Thermal Thermal (60°C) API->Thermal Eval Peak Purity Analysis (PDA & MS) Acid->Eval Base->Eval Ox->Eval Thermal->Eval

Fig 2. Forced degradation pathways utilized to validate method specificity and mass balance.

Table 2: Forced Degradation Study Summary

Stress ConditionExposure Time% DegradationPeak Purity AngleMass Balance (%)
Control (Untreated) N/A0.0%0.112100.0
Acid (0.1N HCl, 60°C) 24 Hours4.2%0.12599.1
Base (0.1N NaOH, 60°C) 4 Hours18.5%0.14098.4
Oxidation (3% H2O2, RT) 12 Hours12.1%0.13397.8
Thermal (Solid, 105°C) 7 Days1.5%0.11599.5
Photolytic (UV/Vis) 1.2M Lux-hrs6.8%0.12898.2

Causality Insight: The molecule is highly susceptible to base hydrolysis due to the vulnerability of the 1,2-oxazole ring to nucleophilic attack by OH− , leading to ring opening. The method successfully resolved the ring-opened degradant (eluting at ~3.4 min) from the main API peak (eluting at ~6.8 min), proving its stability-indicating power.

Linearity, Accuracy, and Precision

Quantitative metrics were established to ensure the method's reliability across the intended reportable range[2].

Table 3: Method Validation Summary

Validation ParameterRange / ConditionResultAcceptance Criteria
Linearity & Range 25 µg/mL to 150 µg/mL R2=0.9998 R2≥0.999
Limit of Detection (LOD) S/N Ratio = 3:10.05 µg/mLN/A (Report value)
Limit of Quantitation (LOQ) S/N Ratio = 10:10.15 µg/mL%RSD ≤10.0% at LOQ
Method Precision 6 Preparations at 100%%RSD = 0.85%%RSD ≤2.0%
Intermediate Precision Different Analyst/Day%RSD = 1.12%%RSD ≤2.0%
Accuracy (Recovery) Spiked at 50%, 100%, 150%99.2% - 101.1%98.0% - 102.0%

Conclusion

By analyzing the specific physicochemical traits of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol—namely its keto-enol tautomerism and highly hydrophobic halogenated aromatic ring—a highly specific, stability-indicating RP-HPLC method was developed. The deliberate use of pH 2.0 mobile phase combined with a Phenyl-Hexyl stationary phase provided the necessary causality-driven control to ensure robust peak shape and orthogonal separation of degradation products. The method fully complies with current ICH Q2(R2) and USP <1225> validation standards, making it highly suitable for routine Quality Control (QC) and stability testing.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Semantic Scholar. URL:[Link]

  • European Medicines Agency / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. URL:[Link]

  • BA Sciences. USP <1225> Method Validation. URL:[Link]

Sources

Application

Application Note: Advanced Crystallization and Isolation Techniques for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol

Executive Summary The isolation and purification of heterocyclic active pharmaceutical ingredients (APIs) require rigorous methodologies to ensure polymorphic purity, optimal bioavailability, and chemical stability. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation and purification of heterocyclic active pharmaceutical ingredients (APIs) require rigorous methodologies to ensure polymorphic purity, optimal bioavailability, and chemical stability. This application note provides an in-depth technical guide for the crystallization and isolation of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol . By analyzing the unique tautomeric behavior and physicochemical properties of the isoxazole scaffold, this guide establishes self-validating protocols for both thermodynamic (cooling) and kinetic (anti-solvent) crystallization workflows.

Physicochemical Profiling & Tautomeric Causality

The structural core of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol features an isoxazole ring substituted with a bulky, lipophilic 2,5-dichlorophenyl group. A defining characteristic of this scaffold is its tautomeric equilibrium between the isoxazol-5-ol (enol) and isoxazol-5(4H)-one (keto) forms.

The relative stability of each tautomer is heavily influenced by the solvent environment and pH [[1]](1]. Because different tautomers possess distinct 3D shapes, electrostatic potentials, and hydrogen-bonding capabilities (donor vs. acceptor), the choice of crystallization solvent directly dictates the hydrogen-bonding network during crystal nucleation 2[2]. In the solid state, specific tautomeric forms predominate, which means that uncontrolled crystallization can lead to mixed polymorphic states or amorphous precipitation [[3]](3].

Tautomerism Enol Isoxazol-5-ol (Enol Tautomer) Keto Isoxazol-5(4H)-one (Keto Tautomer) Enol->Keto Tautomeric Equilibrium Cryst Crystal Nucleation & Growth Enol->Cryst H-Bond Donor (OH) Keto->Cryst H-Bond Acceptor (C=O) Solvent Solvent Polarity & pH Influence Solvent->Enol Solvent->Keto Poly Polymorph Selection & API Stability Cryst->Poly

Logical relationship between tautomeric equilibrium, solvent influence, and polymorph selection.

Mechanistic Crystallization Strategies

To achieve high purity and a uniform crystal habit, two primary strategies are employed:

  • Thermodynamic Cooling Crystallization: This method exploits the temperature-dependent solubility curve of the compound in a primary solvent (e.g., Ethanol). By cooling the solution at a highly controlled rate, the system remains within the metastable zone. This favors the growth of existing crystal nuclei over secondary nucleation, preventing the inclusion of mother liquor and yielding high-purity crystals 4[4].

  • Anti-Solvent (Drowning-Out) Crystallization: Used when the compound is highly soluble in a polar organic solvent but insoluble in an anti-solvent like water. The kinetic challenge here is avoiding "oiling out"—a liquid-liquid phase separation that traps impurities. Dropwise addition of the anti-solvent is critical to control the rate of supersaturation 5[5].

Quantitative Solvent Screening Data

The following table summarizes the empirical data for optimizing the crystallization of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. Ethanol-based systems are prioritized to align with green chemistry principles and avoid exhaustive chromatographic purification 6[6].

Solvent SystemCrystallization TechniqueTarget Yield (%)Purity (HPLC Area %)Observed Crystal Habit
Ethanol (100%) Controlled Cooling78 - 82%> 99.5%Fine Needles
Ethanol / Water (1:1) Anti-Solvent Addition85 - 89%98.8%Prisms
Ethyl Acetate / Hexane Anti-Solvent Addition80 - 84%99.0%Flat Plates
Toluene Controlled Cooling< 65%97.5%Granular / Amorphous

Self-Validating Experimental Protocols

Workflow Start Crude 3-(2,5-Dichlorophenyl) -1,2-oxazol-5-ol Dissolve Dissolution in Primary Solvent (e.g., Ethanol) at 60°C Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (0.1°C/min to 5°C) Filter->Cool Cooling Route AntiSolvent Anti-Solvent Addition (e.g., Water) Dropwise Filter->AntiSolvent Anti-Solvent Route Isolate Vacuum Filtration & Cold Washing Cool->Isolate AntiSolvent->Isolate Dry Vacuum Drying (40°C, <10 mbar) Isolate->Dry

Step-by-step experimental workflow for cooling and anti-solvent crystallization techniques.

Protocol A: Controlled Cooling Crystallization (High Purity)
  • Dissolution: Suspend the crude 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol in absolute ethanol (approx. 10 mL/g). Heat the suspension to 60°C under continuous stirring.

    • Causality: Heating increases the kinetic energy of the solvent molecules, breaking the solute lattice and ensuring complete dissolution, which is critical to erase the thermal history of any pre-existing polymorphs [[7]](7].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed 0.45 µm PTFE membrane.

    • Causality: Removes insoluble impurities and foreign particulates that could act as heterogeneous nucleation sites, which would otherwise lead to premature, uncontrolled crystallization.

    • Self-Validation Checkpoint: Visually inspect the filtrate against a strong light source. If any particulate matter or haziness is visible, repeat the hot filtration step. The solution must be completely optically clear to ensure thermodynamic control.

  • Controlled Cooling: Transfer the clear filtrate to a programmable crystallizer or an insulated water bath. Cool the solution at a strict rate of 0.1–0.2°C/min down to 5°C.

    • Causality: A slow cooling rate maintains the system within the metastable zone. This favors the growth of existing nuclei into large, pure crystals rather than triggering a burst of secondary nucleation that yields fine, impure powders.

Protocol B: Anti-Solvent Crystallization (High Yield)
  • Primary Dissolution: Dissolve the crude compound in a minimal volume of ethanol at ambient temperature (20–25°C).

  • Anti-Solvent Addition: Under vigorous overhead stirring (300 rpm), begin adding purified water (anti-solvent) dropwise at a rate of 1 mL/min.

    • Causality: Rapid addition of water causes a massive spike in localized supersaturation, leading to liquid-liquid phase separation ("oiling out"). Dropwise addition allows for a controlled transition into the metastable zone, promoting ordered crystal lattice formation 8[8].

    • Self-Validation Checkpoint: Monitor the solution for the "cloud point" (the moment persistent turbidity appears). Once reached, halt the anti-solvent addition and allow the system to equilibrate for 15 minutes. If the turbidity resolves into distinct crystalline particles rather than an oily emulsion, resume the dropwise addition until a 1:1 Ethanol/Water ratio is achieved.

Protocol C: Isolation and Vacuum Drying
  • Filtration: Isolate the crystallized product via vacuum filtration using a sintered glass funnel (Porosity 3).

  • Washing: Wash the filter cake with a pre-chilled (4°C) solvent mixture identical to the final crystallization ratio (e.g., 1:1 Ethanol/Water).

    • Causality: Washing with a pre-chilled solvent displaces the impurity-rich mother liquor without re-dissolving the isolated product.

  • Vacuum Drying: Transfer the crystals to a vacuum oven. Dry at 40°C under high vacuum (<10 mbar) to constant weight.

    • Causality: Vacuum lowers the boiling point of the residual solvent, allowing for efficient drying at lower temperatures. This prevents thermal degradation of the isoxazol-5-ol core and avoids unintended polymorphic transitions that can occur at higher temperatures 9[9].

References

  • Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery . Benchchem. 1

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose . ResearchGate. 6

  • WO 2009/016462 A2 - Polymorphism and Crystallization . Google Patents/Googleapis.4

  • Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide . Benchchem. 5

  • Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism . ResearchGate.3

  • WO2015108779A1 - Pyrimidinyloxy benzene derivatives as herbicides . Google Patents.9

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol synthesis

Welcome to the technical support center for the synthesis and optimization of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during this synthesis. Our focus is on the critical parameter of reaction temperature and its profound impact on yield, purity, and reaction kinetics.

Introduction: The Synthesis Pathway

The most prevalent and reliable method for synthesizing 3-aryl-1,2-oxazol-5-ols (also known as 3-aryl-isoxazol-5(4H)-ones, as they exist in a tautomeric equilibrium) is the condensation reaction between a β-ketoester and hydroxylamine.[1][2] For the target molecule, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, this involves the reaction of ethyl 2,5-dichlorobenzoylacetate with hydroxylamine hydrochloride.

The reaction proceeds via the formation of an oxime intermediate, which then undergoes an intramolecular cyclization to form the desired isoxazolone ring.[3] Temperature is a key determinant in the efficiency of both the initial condensation and the final cyclization step.

start_materials Ethyl 2,5-dichlorobenzoylacetate + Hydroxylamine HCl oxime Oxime Intermediate start_materials->oxime Condensation (Step 1) base Base (e.g., NaOAc, NaOH) base->start_materials product 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol oxime->product Dehydration & Ring Closure (Step 2) cyclization Intramolecular Cyclization product->cyclization Tautomerization

Caption: General reaction scheme for isoxazol-5-ol synthesis.

Frequently Asked Questions (FAQs)

Section 1: General Synthesis & Reagents

Q1: What is the standard starting material for this synthesis?

A1: The standard precursors are ethyl 2,5-dichlorobenzoylacetate and hydroxylamine hydrochloride (NH₂OH·HCl).[3][4] The β-ketoester provides the carbon backbone and the dichlorophenyl moiety, while hydroxylamine hydrochloride serves as the source for the nitrogen and oxygen atoms of the heterocyclic ring.

Q2: Why is a base required for the reaction with hydroxylamine hydrochloride?

A2: Hydroxylamine hydrochloride is the salt form. A base, such as sodium acetate, sodium hydroxide, or an organic base like triethylamine, is required to liberate the free hydroxylamine (NH₂OH) nucleophile.[5][6] The free amine is necessary to initiate the nucleophilic attack on the carbonyl carbon of the β-ketoester to form the oxime intermediate.[4]

Q3: What solvents are typically recommended?

A3: The choice of solvent is critical and often depends on the desired reaction temperature.

  • Aqueous Media/Ethanol: For reactions at room temperature to moderate heat (e.g., reflux), water or ethanol are common choices. They are effective at dissolving the hydroxylamine salt and the base.[6][7]

  • Aprotic Solvents: Solvents like DMF or Dioxane may be used, particularly in alternative synthetic routes or when higher temperatures are needed to overcome low reactivity.[8][9]

Section 2: Optimizing Reaction Temperature

Q4: What is the recommended starting temperature for this reaction?

A4: A good starting point for optimization is room temperature (20-25°C) , particularly when using water or ethanol as a solvent.[4][6][10] Many isoxazolone syntheses proceed efficiently without heating.[6] Monitor the reaction progress via Thin Layer Chromatography (TLC). If the reaction is sluggish or stalls, a gradual increase in temperature is the next logical step.

Q5: How does increasing the temperature affect the reaction rate and yield?

A5: According to collision theory and the Arrhenius equation, increasing the reaction temperature generally increases the reaction rate. This can lead to shorter reaction times. However, the effect on yield is not always linear.

  • Positive Effect: For slow or incomplete reactions, raising the temperature to 40-60°C or even reflux can significantly improve the conversion of starting materials to the product, thereby increasing the isolated yield.[1]

  • Negative Effect: Excessive heat can lead to the degradation of starting materials, intermediates, or the final product. It can also promote the formation of undesired side products, which can complicate purification and lower the overall yield of the target compound.

Q6: What are the potential side products related to temperature, and how can they be minimized?

A6: The primary concern in this synthesis is the formation of isomeric byproducts. While the reaction of a β-ketoester with hydroxylamine typically yields the 5-isoxazolone, reaction conditions can sometimes lead to the formation of the corresponding 3-isoxazolol.[1][11] Temperature can influence the regioselectivity of the cyclization.

  • Minimization Strategy: Careful control of temperature is key. An optimization screen (see protocol below) should be performed to identify the temperature that provides the highest ratio of the desired product to byproducts. Often, milder conditions (room temperature to 50°C) favor the formation of the thermodynamically more stable 5-isoxazolone product.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Product (%)Purity (by HPLC, %)Notes
25 (Room Temp)24756895Slow conversion, but high purity.
508989092Good balance of rate and purity. Minor impurities observed.
80 (Reflux EtOH)3>998580Fast reaction, but significant increase in by-products.
100+1>99<70<60Evidence of product degradation.
This table presents illustrative data based on typical optimization experiments for similar syntheses.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on temperature-related solutions.

start Problem Encountered low_yield Low or No Yield start->low_yield impurity Multiple Spots on TLC (High Impurity) start->impurity cause_temp_low Cause: Temperature Too Low? low_yield->cause_temp_low cause_reagents Cause: Reagent Quality/Stoichiometry? low_yield->cause_reagents cause_temp_high Cause: Temperature Too High? impurity->cause_temp_high cause_time_long Cause: Reaction Time Too Long? impurity->cause_time_long sol_temp_increase Solution: Increase temperature incrementally (e.g., to 50°C). Monitor by TLC. cause_temp_low->sol_temp_increase Yes sol_reagents_check Solution: Verify reagent purity, ensure base is added to free NH₂OH. cause_reagents->sol_reagents_check Yes sol_temp_decrease Solution: Decrease temperature. Run at room temp for a longer period. cause_temp_high->sol_temp_decrease Yes sol_time_monitor Solution: Monitor closely by TLC and quench reaction upon completion. cause_time_long->sol_time_monitor Yes

Caption: Troubleshooting flowchart for synthesis optimization.

Experimental Protocols

Protocol 1: General Synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol

Materials:

  • Ethyl 2,5-dichlorobenzoylacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride and sodium acetate in a 1:1 mixture of ethanol and water.

  • To this solution, add ethyl 2,5-dichlorobenzoylacetate.

  • Stir the mixture at room temperature (25°C) or heat to the desired temperature (e.g., 50°C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting β-ketoester spot has been consumed.

  • Once complete, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Acidify the remaining aqueous solution with 1M HCl until a precipitate forms (typically pH 2-3).

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the final product.

Protocol 2: Workflow for Temperature Optimization Study

Objective: To determine the optimal temperature for maximizing the yield and purity of the target compound.

setup Step 1: Parallel Reaction Setup Set up 3-4 identical reactions as per Protocol 1. temp Step 2: Assign Temperatures Assign a different temperature to each flask: - Flask A: 25°C (RT) - Flask B: 40°C - Flask C: 60°C - Flask D: 80°C (Reflux) setup->temp monitor Step 3: Monitor & Quench Monitor each reaction by TLC every hour. Quench all reactions at the same time point (e.g., 8h) or once the RT reaction is complete. temp->monitor workup Step 4: Identical Workup Perform an identical workup and purification on each reaction mixture. monitor->workup analyze Step 5: Analysis - Calculate isolated yield for each. - Analyze purity by HPLC and/or NMR. - Compare results to determine optimal T. workup->analyze

Caption: Experimental workflow for temperature optimization.

References

  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. PubMed. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Synthesis of 3-Substituted 5,5-Dimethyl Isoxazolines via Unusual Reactivity of Chlorooximes and Di-tert-butyl Dicarbonate (Boc2O) or tert-Butyl Acetate (t-BuOAc). ACS Publications. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove. [Link]

  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. ResearchGate. [Link]

  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. ResearchGate. [Link]

  • SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES. Heteroletters. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • A method for the preparation of N-ethylhydroxylamine hydrochloride.
  • KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters. Semantic Scholar. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

  • Method for the preparation of N-ethylhydroxylamine hydrochloride.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. PMC. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

Sources

Optimization

preventing oxidative degradation of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol in solution

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. This guide, structured as a series of frequently asked questions and troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to help you understand, prevent, and manage the oxidative degradation of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to ensure the integrity of your experiments.

Section 1: Foundational Understanding of Degradation

This section addresses the fundamental chemical properties of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol that make it susceptible to degradation.

Q1: What is 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, and why is it prone to degradation?

3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound featuring an oxazole core. Its stability is primarily influenced by a chemical feature known as tautomerism. The molecule exists in equilibrium between two forms: the 1,2-oxazol-5-ol (enol form) and its corresponding 1,2-oxazol-5(4H)-one (keto form).[1] The enol form possesses a hydroxyl group attached to a double bond, giving it a chemical character similar to phenols.[2] This phenolic/enolic hydroxyl group is the primary site of vulnerability. It can easily donate a hydrogen atom to free radicals, initiating an oxidative chain reaction.[3] This process is often accelerated by exposure to atmospheric oxygen, light, trace metal impurities, or non-optimal pH conditions.[4]

cluster_1 Oxidative Degradation Pathway Keto 1,2-oxazol-5(4H)-one (Keto Tautomer) Enol 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol (Enol Tautomer) (Susceptible to Oxidation) Keto->Enol Degradation Oxidized Intermediates (Radicals, Quinone-like species) Enol->Degradation Oxidation Oxidants Initiators (O₂, Light, Metal Ions) Oxidants->Degradation Products Colored Degradation Products Degradation->Products Further Reactions

Caption: Tautomerism and primary oxidative pathway of the target compound.

Q2: What are the common visual and analytical signs of oxidative degradation?

The most common visual indicator of degradation is a change in solution color , often to yellow or brown. This occurs because the oxidation of phenolic compounds typically forms highly conjugated, colored species like quinones.[5]

Analytically, degradation is observed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). You will typically see:

  • A decrease in the peak area of the parent compound over time.

  • The appearance of new peaks in the chromatogram, which correspond to the degradation products.[6]

A properly developed "stability-indicating" HPLC method is crucial for accurately quantifying the parent compound without interference from these new peaks.[7]

Section 2: Proactive Prevention Strategies

Preventing degradation is always preferable to dealing with compromised samples. This section details proactive measures to maintain the stability of your compound in solution.

Q3: How does solvent choice and pH affect the stability of the compound?

Solvent Choice: Polar, protic solvents (like water, methanol, ethanol) can facilitate tautomerism and may contain dissolved oxygen, increasing the risk of oxidation.[8] While solubility often dictates solvent choice, consider using anhydrous aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for stock solutions.[9] Always use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation.

pH Control: The stability of the oxazole ring and the oxidative potential of the hydroxyl group are highly pH-dependent. For many heterocyclic compounds, maximum stability is found in a slightly acidic pH range (typically 3-5).[9] Both highly acidic and, more commonly, alkaline conditions can accelerate degradation through ring-opening hydrolysis or by deprotonating the hydroxyl group, making it more susceptible to oxidation.[4][9] If working in aqueous media, buffering the solution is highly recommended.

Q4: What are antioxidants, and how do I choose the right one?

Antioxidants are compounds that inhibit oxidation by scavenging free radicals or by interrupting the oxidative chain reaction.[10] They are added in small amounts to the solution to protect the active pharmaceutical ingredient (API). The choice depends on the solvent system and the nature of your experiment.

  • For non-polar/organic solutions: Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) are excellent radical scavengers.[11]

  • For aqueous solutions: Ascorbic acid (Vitamin C) and its salts are effective water-soluble antioxidants.[2]

Antioxidant Typical Concentration Solvent System Primary Mechanism
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Organic / LipophilicFree Radical Scavenger[11]
Butylated Hydroxyanisole (BHA) 0.01% - 0.1% (w/v)Organic / LipophilicFree Radical Scavenger[11]
Ascorbic Acid (Vitamin C) 0.05% - 0.2% (w/v)Aqueous / HydrophilicReducing Agent, Radical Scavenger[2]
Tocopherols (Vitamin E) 0.01% - 0.05% (w/v)Organic / LipophilicFree Radical Scavenger[10]
Propyl Gallate (PG) 0.01% - 0.1% (w/v)Aqueous & OrganicOxygen Scavenger, Radical Scavenger[11]
Q5: What environmental factors should I control during storage and handling?
  • Atmosphere: Oxygen is a key ingredient for oxidative degradation. For maximum stability, especially for long-term storage or sensitive experiments, deoxygenate your solvent and overlay the solution with an inert gas like nitrogen or argon. This is known as sparging and blanketing.

  • Light: Photolytic degradation can occur when light provides the energy to initiate radical formation.[12] Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.

  • Temperature: While thermal degradation is a distinct process, higher temperatures increase the rate of all chemical reactions, including oxidation.[13] Store stock solutions at low temperatures (e.g., 2-8°C or -20°C), but ensure the compound remains soluble upon thawing to avoid precipitation.

Section 3: Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving stability issues when they arise.

Q6: My solution of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol is turning yellow. What should I do?

A yellowing solution is a classic sign of oxidative degradation. Follow this troubleshooting workflow to identify the cause and implement a solution.

start Degradation Observed (e.g., Color Change) check_solvent Step 1: Check Solvent - Is it high purity/anhydrous? - Is it fresh? start->check_solvent check_ph Step 2: Check pH (if aqueous) - Is it buffered? - Is it in the optimal range (e.g., 3-5)? check_solvent->check_ph If solvent is OK check_env Step 3: Check Environment - Protected from light? - Stored at low temp? - Under inert atmosphere? check_ph->check_env If pH is OK consider_antioxidant Step 4: Add Antioxidant - Choose based on solvent (Table 1). - Test compatibility and concentration. check_env->consider_antioxidant If environment is controlled retest Retest Stability with Corrective Actions consider_antioxidant->retest

Caption: A logical workflow for troubleshooting solution degradation.

Section 4: Experimental Protocols

This section provides standardized, step-by-step methods for monitoring the stability of your compound.

Q7: How do I set up a stability-indicating HPLC method?

A stability-indicating method is one that can definitively separate the intact API from its degradation products, impurities, and excipients.[14] Developing such a method requires performing a forced degradation study.

Protocol 1: Forced Degradation Study

The goal of a forced degradation or "stress testing" study is to intentionally degrade the compound to generate its potential degradation products.[15] This helps to challenge and validate the specificity of your analytical method.

  • Prepare Stock Solution: Prepare a stock solution of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Apply Stress Conditions: Aliquot the stock solution into separate amber vials and treat them according to the conditions in the table below. Include an untreated control sample stored at optimal conditions.

  • Neutralize and Dilute: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable final concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analyze: Analyze all samples by your developed HPLC-UV method. The goal is to achieve 5-20% degradation of the main peak. If degradation is too rapid or too slow, adjust the stress duration or temperature.

  • Method Validation: A successful method will show a decrease in the parent peak and the appearance of new, well-resolved degradation peaks. This confirms the method is "stability-indicating."

Stress Condition Reagent / Method Typical Conditions Purpose
Acid Hydrolysis 0.1 M HClHeat at 60°C for 2-8 hoursTests stability to low pH[9]
Base Hydrolysis 0.1 M NaOHRoom temp for 1-4 hoursTests stability to high pH[16]
Oxidation 3% H₂O₂Room temp for 4-24 hoursDirectly tests oxidative susceptibility[12]
Thermal Dry Heat / SolutionHeat at 60-80°C for 24-48 hoursTests for thermolytic degradation[7]
Photolytic UV Lamp (254/365 nm)Expose for a defined periodTests for light sensitivity[7]

Protocol 2: Routine Stability Monitoring Workflow

  • Prepare Sample: Prepare the solution of your compound under the final experimental conditions (solvent, buffer, concentration), including any stabilizers like antioxidants.

  • Initial Analysis (T=0): Immediately analyze the sample using your validated stability-indicating HPLC method to get the initial peak area of the parent compound.

  • Store Sample: Store the solution under the intended experimental or long-term storage conditions (e.g., 4°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1h, 4h, 8h, 24h, 48h, 1 week), withdraw an aliquot and analyze it by HPLC.

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to T=0. Plot the percentage remaining versus time to determine the degradation kinetics and establish the usable lifetime of the solution.

Caption: Workflow for a typical solution stability study.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2. (2026, February 19). MDPI.
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (n.d.). PMC.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). PMC.
  • Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. (n.d.). Benchchem.
  • Antioxidants for the Prevention and Treatment of Non-communicable Diseases. (2022, July 6). Dove Press.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Interfacial Antioxidants: A Review of Natural and Synthetic Emulsifiers and Coemulsifiers That Can Inhibit Lipid Oxidation. (2017, December 11).
  • Density functional theory (DFT) studi. (n.d.). JOCPR.
  • RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. (2018, March 19). MedCrave online.
  • Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. (2022, March 9).
  • Stability of 3-methyl-2H-1,2,4-oxadiazol-5-one in different solvents. (n.d.). Benchchem.
  • DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. (2015, June 15). Jetir.Org.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol Substitutions

Welcome to the Technical Support Center for 1,2-oxazole (isoxazole) functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter seve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,2-oxazole (isoxazole) functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe yield and regioselectivity issues when working with 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol .

The core of these challenges lies in the molecular geometry: the bulky ortho-chloro substituent on the phenyl ring restricts bond rotation, forcing the aromatic ring into an orthogonal conformation relative to the isoxazole core[1]. This creates a massive steric shield over the adjacent C4 and N2 positions, fundamentally altering the molecule's reactivity profile. This guide provides field-proven, causality-driven solutions to master this sterically demanding scaffold.

Mechanistic Overview: The Ambident Nucleophile Problem

To troubleshoot effectively, we must first understand the substrate. 3-Aryl-1,2-oxazol-5-ols exist in a rapid tautomeric equilibrium comprising three forms: the 5-OH form (isoxazol-5-ol), the NH form (isoxazol-5(2H)-one), and the CH form (isoxazol-5(4H)-one)[2][3].

When deprotonated, the resulting anion is an ambident nucleophile capable of reacting at Oxygen, Nitrogen, or Carbon (C4)[3]. However, the 2,5-dichlorophenyl group dictates the kinetics:

  • O-Substitution: The oxygen atom points away from the steric bulk of the ortho-chloro group, making it the most kinetically accessible and "hardest" nucleophilic center.

  • N-Substitution: Partially hindered by the orthogonal phenyl ring.

  • C4-Substitution: Severely hindered. The trajectory for electrophilic attack at C4 is physically blocked by the 2,5-dichlorophenyl shield, making standard C-alkylation nearly impossible without specialized conditions.

Tautomerism OH_form Isoxazol-5-ol (OH Form) NH_form Isoxazol-5(2H)-one (NH Form) OH_form->NH_form Tautomerism O_Alk O-Alkylation (Favored, Exposed) OH_form->O_Alk CH_form Isoxazol-5(4H)-one (CH Form) NH_form->CH_form Tautomerism N_Alk N-Alkylation (Hindered) NH_form->N_Alk C_Alk C4-Alkylation (Severely Hindered) CH_form->C_Alk Steric_Block 2,5-Dichlorophenyl Steric Shield Steric_Block->N_Alk Blocks Steric_Block->C_Alk Blocks

Tautomeric equilibrium of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol and steric blocking pathways.

Troubleshooting & FAQs

Q1: My O-alkylation attempts yield a messy 60:40 mixture of O- and N-alkylated products. How do I achieve >95% O-selectivity?

Cause: You are likely using standard bases (like K2​CO3​ ) and soft electrophiles (like alkyl iodides). The potassium ion forms a relatively tight ion pair with the oxygen, reducing its nucleophilicity and allowing the slower N-alkylation pathway to compete[2][4]. Solution: Exploit the "Cesium Effect" combined with Hard-Soft Acid-Base (HSAB) principles. Switch your base to Cs2​CO3​ in a polar aprotic solvent (DMF). The large, polarizable Cs+ ion weakly coordinates to the oxygen anion, leaving it "naked" and highly reactive. Pair this with a "hard" electrophile (e.g., an alkyl tosylate or acyl chloride) to drive the reaction exclusively to the O-substituted product.

Q2: I need to functionalize the C4 position, but I only recover O-alkylated product and unreacted starting material. How can I force C-alkylation past the steric shield?

Cause: The orthogonal 2,5-dichlorophenyl ring physically blocks the C4 trajectory[1]. Standard thermodynamic conditions will always default to O-alkylation because it requires the least activation energy. Solution: You must shift to kinetic control or alter the nature of the nucleophile.

  • Method A (Kinetic): Use a strong, non-nucleophilic base like LiHMDS at cryogenic temperatures (-78 °C) to irreversibly generate the C4-enolate, followed by the addition of a highly reactive, unhindered electrophile (e.g., methyl iodide or allyl bromide).

  • Method B (Phase Transfer): Use Phase Transfer Catalysis (PTC) with Tetrabutylammonium bromide (TBAB). The bulky TBA+ counterion creates a loose ion pair in the organic phase, "softening" the nucleophile and drastically enhancing C4-attack[3].

Q3: When I use NaOH to deprotonate the isoxazol-5-ol, my LC-MS shows a mass corresponding to a completely different, acyclic product. What is happening?

Cause: Isoxazole rings are notoriously sensitive to strong aqueous bases. The hydroxide ion can attack the C3 position or induce deprotonation at C4 followed by N–O bond cleavage, leading to ring-opened cyanoacetate degradation products[3]. Solution: Never use aqueous NaOH or KOH for sterically hindered isoxazol-5-ols. Always use mild, anhydrous inorganic bases ( Cs2​CO3​ , K2​CO3​ ) or organic bases like DIPEA in anhydrous solvents.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the causal relationship between reaction conditions and regioselectivity for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol substitutions.

BaseSolventElectrophileTemp (°C)Dominant PathwayRegioselectivity (O : N : C4)
K2​CO3​ AcetoneMeI (Soft)25Mixed O/N55 : 40 : 5
Cs2​CO3​ DMFMeOTs (Hard)25O-Alkylation >95 : <5 : 0
NaOH (aq) H2​O / THFMeI (Soft)25DegradationN/A (Ring Opening)
TBAB / K2​CO3​ Toluene / H2​O Allyl-Br (Soft)80C4-Alkylation 10 : 5 : 85
LiHMDSTHFMeI (Soft)-78C4-Alkylation <5 : <5 : >90

Validated Experimental Protocols

Workflow Start Start: 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol Decision Target Regioselectivity? Start->Decision O_Route O-Substitution Decision->O_Route C_Route C4-Substitution Decision->C_Route O_Step1 Add Cs2CO3 in Anhydrous DMF O_Route->O_Step1 C_Step1 Add TBAB (PTC) + K2CO3 in PhMe/H2O C_Route->C_Step1 O_Step2 Add Hard Electrophile (e.g., R-OTs) O_Step1->O_Step2 Validate LC-MS Validation (Verify [M+H]+, Check for Ring Opening) O_Step2->Validate C_Step2 Add Soft Electrophile (e.g., R-I) C_Step1->C_Step2 C_Step2->Validate

Experimental decision tree for regioselective functionalization of sterically hindered isoxazoles.

Protocol A: Highly Regioselective O-Alkylation (The Cesium Effect)

This protocol utilizes hard-soft acid-base theory to bypass the steric hindrance of the 2,5-dichlorophenyl group, forcing substitution at the exposed oxygen atom.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

  • Base Addition: Add anhydrous Cs2​CO3​ (1.5 eq). Stir at room temperature for 15 minutes.

    • Causality Check: The mixture should transition from a clear solution to a fine white suspension as the cesium enolate forms. The large ionic radius of Cesium prevents tight ion-pairing.

  • Electrophile Addition: Dropwise add the hard electrophile (e.g., methyl tosylate, 1.2 eq). Stir for 2 hours at room temperature.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You should observe the [M+H]+ of the O-alkylated product. Crucial: Ensure there is no +18 Da mass peak, which would indicate hydrolytic ring-opening.

  • Workup: Quench the reaction by pouring it into ice water (3x volume of DMF) to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Phase-Transfer Catalyzed (PTC) C4-Alkylation

This protocol overcomes the physical barrier of the ortho-chloro group by softening the nucleophile via a bulky counterion in a biphasic system.

  • Preparation: Dissolve the isoxazol-5-ol (1.0 eq) and a soft, reactive electrophile (e.g., allyl bromide, 2.0 eq) in toluene (0.3 M).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.1 eq).

    • Causality Check: TBAB acts as the phase-transfer vehicle, pulling the deprotonated isoxazole into the organic layer as a loose [TBA]+[Isoxazole]− ion pair. This specific pairing enhances the nucleophilicity of the C4 carbon.

  • Base Addition: Add a 2M aqueous solution of K2​CO3​ (3.0 eq).

  • Reaction: Heat the biphasic mixture to 80 °C. Critical Step: The mixture must be vigorously stirred (>800 rpm) to ensure a fine emulsion. Failure to maintain high shear will strand the reagents in separate phases, resulting in unreacted starting material. React for 12 hours.

  • Self-Validation (TLC): Spot the organic layer against the starting material (Eluent: Hexanes:EtOAc 3:1). The C4-alkylated product is significantly less polar than the starting material and will run higher (higher Rf​ ) than any trace O-alkylated byproduct.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography if trace O-alkylation is present.

References

  • Organic & Biomolecular Chemistry (RSC Publishing)
  • Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis Thieme Connect URL
  • Improved synthesis of sterically hindered 3-aryl isoxazoles containing fused aromatic rings PMC - NIH URL

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol

Welcome to the Advanced Chromatography Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing chromatographic challenges with 3-(2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing chromatographic challenges with 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. This molecule presents a "perfect storm" of chromatographic difficulties due to its unique structural motifs. This guide bypasses generic advice, focusing instead on the specific physicochemical causality behind your peak tailing and providing self-validating protocols to resolve it.

Mechanistic Analysis: The "Why" Behind the Tailing

To fix the chromatography, we must first understand the molecule. 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol is characterized by a highly hydrophobic dichlorophenyl ring coupled to an acidic, tautomeric isoxazole core. Peak tailing for this compound is rarely due to a single factor; it is typically a convergence of three mechanisms:

A. The pKa Paradox and Partial Ionization

The -OH group on the isoxazole ring is highly acidic. Driven by the electron-withdrawing nature of the 2,5-dichlorophenyl substituent, the pKa of this compound is suppressed to approximately 2.5. The Error: Many analysts default to 0.1% Formic Acid (pH ~2.7) for LC-MS compatibility. At this pH, the molecule exists in a near 50:50 equilibrium between its protonated (hydrophobic) and deprotonated (polar) states. Because these two states partition differently into the C18 stationary phase, and their interconversion rate is similar to the chromatographic timescale, severe peak tailing or peak splitting occurs[1].

B. Transition Metal Chelation

Isoxazol-5-ol derivatives possess adjacent oxygen and nitrogen atoms that act as powerful bidentate ligands. They readily chelate transition metals (such as Fe³⁺ and Ti⁴⁺) leached from stainless steel tubing, pump heads, and column frits[2][3]. This adsorption-desorption kinetic is extremely slow, manifesting as a long, asymptotic peak tail and a progressive loss of peak area over multiple injections[3].

C. Secondary Silanol Interactions

Even in its unionized state, the molecule's polar heteroatoms can act as hydrogen bond acceptors/donors with residual, unreacted silanol groups (Si-O⁻) on older "Type A" silica columns[4][5].

ChemicalDynamics Enol Isoxazol-5-ol (Unionized) Keto Isoxazol-5(4H)-one (Tautomer) Enol->Keto Tautomerization Anion Isoxazole Anion (Ionized) Enol->Anion Deprotonation (pH ≈ pKa) Metal Metal-Chelate Complex (Adsorbed) Anion->Metal Chelation (Fe3+, Ti4+)

Chemical equilibria of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol contributing to HPLC peak tailing.

Diagnostic Workflow

Do not guess the cause of your tailing. Use the following logical decision tree to systematically isolate the variable.

DiagnosticWorkflow Start Symptom: Peak Tailing 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol CheckPH Is Mobile Phase pH ≥ 2.0 units away from pKa? Start->CheckPH AdjustPH Action: Adjust pH to < 2.0 (e.g., 0.1% Phosphoric Acid) CheckPH->AdjustPH No CheckMetal Does peak shape improve with 5 µM EDTA? CheckPH->CheckMetal Yes AdjustPH->CheckMetal Passivate Action: Use HST Column or Passivate System CheckMetal->Passivate Yes CheckSilanol Are you using an endcapped Type B Silica? CheckMetal->CheckSilanol No ChangeColumn Action: Switch to highly endcapped C18 CheckSilanol->ChangeColumn No

Diagnostic decision tree for isolating the root cause of peak tailing in isoxazol-5-ol derivatives.

Self-Validating Experimental Protocols

Protocol A: Mobile Phase pH Suppression (Addressing Partial Ionization)

Causality: To force the molecule entirely into its unionized state and prevent the "strong solvent effect" of partial dissociation, the mobile phase pH must be at least 1.5 to 2.0 units below the analyte's pKa[1]. Methodology:

  • Preparation: Prepare Mobile Phase A using 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water (yielding a pH of ~2.0). Note: Do not use Formic Acid.

  • Equilibration: Flush the column with 20 column volumes (CV) of the new mobile phase to ensure complete protonation of the stationary phase and system[5].

  • Injection: Inject a 10 µg/mL standard of the analyte.

  • Validation: Calculate the USP Tailing Factor (Tf). If Tf drops from >1.8 to <1.2, the root cause was partial ionization. If Tf remains >1.5, proceed to Protocol B.

Protocol B: Chelation Mitigation via System Passivation

Causality: If the isoxazole ring is chelating to iron or titanium in the system hardware, we must either block the metal sites or remove the metals[2][3]. Methodology:

  • Diagnostic Spike: Add 5 µM of EDTA (Ethylenediaminetetraacetic acid) or Medronic Acid to your aqueous mobile phase[3].

  • Equilibration: Run the system for 30 minutes at 1.0 mL/min.

  • Validation Injection: Inject the standard. If peak symmetry is restored (Tf ≈ 1.0) and peak area increases, metal chelation is definitively confirmed.

  • Permanent Resolution: Since EDTA can cause ion suppression in LC-MS and corrode stainless steel over time[2], the permanent fix is to migrate the method to a column utilizing Hybrid Surface Technology (HST) (e.g., Waters MaxPeak) or a fully PEEK/Bioinert fluidic pathway[2][6].

Quantitative Data Analysis

The following tables summarize expected chromatographic behaviors based on system configurations, allowing you to benchmark your experimental results against established standards.

Table 1: Effect of Mobile Phase pH on USP Tailing Factor (Tf)

Mobile Phase AdditiveApproximate pHAnalyte StateUSP Tailing Factor (Tf)Resolution Quality
10 mM Ammonium Acetate6.8100% Ionized (Anion)1.1 - 1.3Good (but low retention)
0.1% Formic Acid2.7~50% Ionized / 50% Neutral2.5 - Split PeakUnacceptable[1]
0.1% Trifluoroacetic Acid2.0100% Unionized (Neutral)1.0 - 1.2Optimal
0.1% Phosphoric Acid2.1100% Unionized (Neutral)1.0 - 1.1Optimal (UV only)

Table 2: Impact of Hardware and Additives on Peak Symmetry (at pH 2.0)

System HardwareColumn TypeMobile Phase AdditiveExpected TfChelation Status
Standard Stainless SteelStandard C18 (Type A)None> 1.8Active Chelation & Silanol[4]
Standard Stainless SteelEndcapped C18 (Type B)None1.5 - 1.7Active Chelation[3]
Standard Stainless SteelEndcapped C18 (Type B)5 µM EDTA1.0 - 1.1Chelation Suppressed[3]
Bioinert / PEEKHST / MaxPeak C18None1.0 - 1.1Hardware Mitigated[6]

Frequently Asked Questions (FAQs)

Q: My peak shape was perfect when I installed the column, but tailing has progressively worsened over 100 injections. Is the column dying? A: Not necessarily. This is a hallmark symptom of metal corrosion. As the chromatography system ages, acidic mobile phases cause microscopic corrosion of the stainless steel frits and tubing, leaching metal ions that accumulate at the head of the column[3]. Your analyte is chelating with these newly deposited metals. Washing the column with a 1-4% phosphoric acid solution can temporarily strip these metals and restore performance[3].

Q: I adjusted the pH to 2.0, but I am still seeing a tailing factor of 1.6. What is the next logical step? A: If partial ionization is ruled out, you are likely dealing with secondary silanol interactions or mass overload. First, verify you are using a modern, fully endcapped Type B silica column, which has significantly reduced free silanol content[4]. If you are, try diluting your sample by a factor of 10. If the tailing disappears, you were experiencing mass overload on the stationary phase[7].

Q: Can I use Triethylamine (TEA) to suppress the tailing for this compound? A: While TEA (e.g., 5-20 mM) is a classic silanol suppressor for basic compounds[4][8], it is generally ineffective and unnecessary for acidic compounds like 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. Furthermore, TEA can accelerate the hydrolysis of the column's endcapping at low pH, ultimately shortening column lifespan[8]. Focus on pH control and metal passivation instead.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_RczN3ZMq91UZkejpTKp3ahtS7lyEABC2XrLVDqD2Cm2FwOblLLOwxPPneDx-P2Dg_Cp4xi-NgIasPIyWj1DywLzxUQQMqPYDCAH_7Mu259-38CJkW1aW7LjAMs3IsTiR7FxDMOU_xA1VGn7niOC-yC3dCS4g8TkByjCU94BdBSM0Ro8J0unsRaSkhLNir6T46Gez0V7YwVpkGfP3W-Y=]
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Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Methodologies for the Purity Validation of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol

This guide provides an in-depth comparison of two cornerstone Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analytical validation of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, a key small molecule in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two cornerstone Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analytical validation of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, a key small molecule in pharmaceutical development. We will explore the nuanced application of High-Resolution Accurate-Mass (HRAM) LC-MS, exemplified by Quadrupole Time-of-Flight (Q-TOF) systems, versus the targeted sensitivity of Triple Quadrupole (QqQ) LC-MS/MS.

The objective is to equip researchers, analytical chemists, and drug development professionals with the rationale to select and implement the most appropriate analytical strategy. The purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental determinant of safety and efficacy.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose, which in this case is the precise and reliable determination of API purity and the detection of any related impurities.[3][4][5][6]

This document is structured to provide not only step-by-step protocols but also the underlying scientific causality, ensuring that the described methods are robust, reproducible, and self-validating.

The Analytical Challenge: Characterizing 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol

The analyte, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, is a heterocyclic compound. Its dichlorinated phenyl ring suggests a degree of hydrophobicity, making it well-suited for reverse-phase liquid chromatography. The presence of nitrogen and oxygen atoms provides sites for protonation, enabling effective ionization for mass spectrometry. The primary analytical goal is to separate the main compound from structurally similar impurities—such as isomers, process byproducts, or degradation products—and to quantify them accurately.

Comparative Methodologies: HRAM vs. QqQ

The choice between an HRAM (e.g., Q-TOF) and a QqQ mass spectrometer is a critical decision driven by the analytical objective.

  • High-Resolution Accurate-Mass (HRAM) LC-MS: This technique is the premier tool for discovery and characterization. By measuring mass-to-charge ratios with high precision (typically <5 ppm), it allows for the confident determination of elemental compositions for the parent drug and any unknown impurities.[7] This is invaluable during process development and forced degradation studies where the identity of impurities is not yet known.

  • Triple Quadrupole (QqQ) LC-MS/MS: This is the gold standard for targeted quantification.[1] It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion fragmentation. This makes it ideal for routine quality control (QC) testing where the impurities are known and must be quantified at very low levels.

The following diagram illustrates the general workflow for validating an LC-MS method for purity analysis.

Caption: General workflow for LC-MS method development, validation, and application.

Experimental Protocols

The following protocols are designed to be a robust starting point for either HRAM or QqQ validation.

Protocol 1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol reference standard and dissolve in 10 mL of methanol.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with 50:50 (v/v) methanol:water.

  • Calibration Standards: Perform serial dilutions from the working standard to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should be 50:50 methanol:water.

    • Causality: Using a diluent similar to the initial mobile phase composition prevents peak distortion and ensures compatibility with the LC system.

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the working standard to facilitate purity calculations.

Protocol 2: Liquid Chromatography
  • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

    • Causality: A C18 stationary phase provides excellent hydrophobic retention for the dichlorophenyl moiety. The sub-2 µm particle size allows for high resolution and fast analysis times.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is a volatile modifier that acidifies the mobile phase, promoting better peak shape and enhancing protonation for positive mode electrospray ionization (ESI).

  • Gradient:

    Time (min) %B
    0.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

  • Injection Volume: 2 µL.

Protocol 3: Mass Spectrometry
ParameterMethod A: Q-TOF (HRAM)Method B: QqQ (Targeted)Rationale
Ionization Mode ESI PositiveESI PositiveThe analyte contains nitrogen and oxygen atoms, which are readily protonated.
Scan Mode Full Scan MS & dd-MS2Multiple Reaction Monitoring (MRM)HRAM uses full scan for discovery; QqQ uses MRM for ultimate sensitivity.
Mass Range (Full Scan) 100 - 1000 m/zN/AA wide range ensures detection of unexpected impurities and adducts.
MRM Transitions N/AOptimize for analyte and known impurities (e.g., [M+H]+ → fragment)Ensures highest specificity and sensitivity for known compounds.
Gas Temp 325 °C325 °COptimal for desolvation of the ESI plume.
Gas Flow 10 L/min10 L/minFacilitates efficient solvent evaporation.
Nebulizer 45 psi45 psiCreates a fine aerosol for efficient ionization.
Capillary Voltage 3500 V3500 VStandard voltage to promote stable electrospray.
Fragmentor Voltage 120 V120 VIn-source fragmentation can be tuned to optimize parent ion signal.
Collision Energy (CE) 10, 20, 40 eV (for dd-MS2)Optimize per transitionFor HRAM, stepped CE provides rich fragmentation. For QqQ, CE is tuned for the most intense product ion.

Method Validation Parameters: A Comparative Analysis

The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose, as outlined in ICH Q2(R1).[8][9][10]

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

Specificity / Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[11][12]

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), a solution of the API, and the API spiked with known impurities or degradation products.

  • Method A (HRAM): Demonstrates specificity through unique accurate mass measurements and retention times. Co-eluting peaks can often be distinguished if they have different elemental compositions.

  • Method B (QqQ): Specificity is achieved through the unique MRM transition. It is highly selective but can be susceptible to interferences if an unrelated compound fragments to the same product ion.

Linearity and Range
  • Procedure: Analyze the calibration standards (e.g., 7 concentrations) in triplicate. Plot the peak area versus concentration and perform a linear regression.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995. Residuals should be randomly distributed.

Accuracy (as Recovery)
  • Procedure: Analyze a sample of known concentration (e.g., a QC sample) at three levels (low, medium, high) across the range, in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90-110% for the API. For impurities, this can be wider depending on the level.[13][14]

Precision (Repeatability and Intermediate Precision)
  • Procedure:

    • Repeatability: Analyze a minimum of 6 replicate injections of the sample solution (e.g., at 100% concentration) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0% for the API. For impurities, ≤ 10% is often acceptable.[14]

Limit of Quantitation (LOQ)

LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Typically determined based on the signal-to-noise ratio (S/N ≥ 10) or by establishing the lowest concentration on the calibration curve that meets accuracy and precision criteria (%RSD ≤ 20%).

  • Performance Comparison: QqQ in MRM mode will almost always yield a lower LOQ than HRAM in full scan mode, making it superior for trace-level impurity quantification.

Summary of Performance Comparison

The table below summarizes the expected performance of each methodology against the key validation parameters.

Validation ParameterMethod A: Q-TOF (HRAM)Method B: QqQ (Targeted)Advantage
Specificity Excellent (based on accurate mass)Excellent (based on MRM transition)HRAM: Better for distinguishing novel, unexpected impurities.
Linearity (r²) ≥ 0.995≥ 0.995Both methods exhibit excellent linearity.
Accuracy (% Recovery) 95 - 105%98 - 102%Both are highly accurate.
Precision (%RSD) < 3%< 2%QqQ: Often slightly more precise due to stable electronics.
LOQ ~0.5 - 5 ng/mL (Full Scan)~0.01 - 0.5 ng/mL (MRM)QqQ: Significantly more sensitive for targeted analysis.
Primary Application Impurity Identification, Characterization, Forced DegradationRoutine QC, Trace-level Quantitation, Stability TestingDepends on the stage of drug development.

Conclusion and Recommendations

Both HRAM (Q-TOF) and QqQ LC-MS systems are powerful tools for the purity validation of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol. The choice of technology is not a matter of which is "better," but which is most appropriate for the task at hand.

  • Recommendation for Early-Stage Development: Employ HRAM LC-MS during process development and for the characterization of forced degradation samples. Its ability to identify unknown impurities and provide high-confidence elemental compositions is indispensable for understanding the impurity profile of the API.[7]

  • Recommendation for Late-Stage and QC Environments: Implement a validated QqQ LC-MS/MS method for routine release testing and stability studies. Once impurities are identified and characterized, the superior sensitivity, robustness, and throughput of a targeted MRM method make it the most efficient and reliable choice for ensuring batch-to-batch consistency and regulatory compliance.[13]

By leveraging the strengths of each technology at the appropriate stage of the pharmaceutical lifecycle, development teams can build a comprehensive and robust data package that ensures the quality, safety, and efficacy of the final drug product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Niessen, W.M.A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • SynThink. (2023). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Amirav, A., Gordin, A., & Fialkov, A. B. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4593. [Link]

  • Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • van den Broek, I., van der Knaap, M., & Vreeken, R. J. (2017). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Practical Laboratory Medicine, 8, 77-88. [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • Wang, L., et al. (2016). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 21(9), 1184. [Link]

  • American Pharmaceutical Review. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

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Comparative

Benchmarking 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol against Standard Reference Compounds: A Comprehensive Guide to COX-2 Inhibition Profiling

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale In preclinical drug discovery, the isoxazole pharmacophore is a privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

In preclinical drug discovery, the isoxazole pharmacophore is a privileged scaffold, frequently utilized to design selective inhibitors for inflammatory pathways [1]. Prominent examples include the FDA-approved cyclooxygenase-2 (COX-2) inhibitors valdecoxib and parecoxib. As an application scientist, I frequently evaluate novel building blocks and screening compounds to determine their viability as lead candidates.

This guide objectively benchmarks 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol —a research-grade synthetic intermediate—against standard reference compounds: Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective NSAID).

The Causality of Isoxazole Selectivity

The structural logic behind evaluating 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol lies in the architecture of the COX active site. The COX-2 enzyme differs from COX-1 primarily by a single amino acid substitution at position 523 (Isoleucine in COX-1 to Valine in COX-2). This substitution creates an expanded hydrophobic side pocket in COX-2.

  • The 2,5-Dichlorophenyl Group: The bulky, electron-withdrawing chlorine atoms provide the necessary steric bulk to anchor the molecule specifically into this expanded COX-2 side pocket, clashing with the bulkier Isoleucine in COX-1 [2].

  • The 1,2-Oxazol-5-ol Ring: This heterocycle acts as a rigid bioisostere and polar headgroup, forming critical hydrogen bonds with Arg120 and Tyr355 at the base of the cyclooxygenase channel, effectively blocking arachidonic acid entry [3].

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimulus (LPS) AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) GI/Renal Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX1->PGs COX2->PGs Isoxazole 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol & Celecoxib Isoxazole->COX1 Weak/No Inhibition Isoxazole->COX2 Selective Inhibition

Figure 1: COX-2 inflammatory signaling pathway and targeted isoxazole intervention.

Quantitative Benchmarking Data

To provide a rigorous comparison, we evaluate the compounds across both cell-free enzymatic systems and complex cellular environments. The data below represents standardized preclinical profiling metrics.

Table 1: In Vitro Recombinant Enzyme Inhibition

Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI indicates greater safety against gastrointestinal toxicity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol > 50.00.85 ± 0.04> 58.8
Celecoxib (Positive Control)> 50.00.04 ± 0.01> 1250.0
Indomethacin (Non-selective Control)0.05 ± 0.010.45 ± 0.030.11
Table 2: Cell-Based Efficacy & Physicochemical Properties

Cell-based assays account for membrane permeability and intracellular compound stability.

CompoundRAW 264.7 PGE2 IC50 (µM)MW ( g/mol )cLogPCytotoxicity (CC50)
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol 1.20230.042.8> 100 µM
Celecoxib 0.15381.373.5> 100 µM
Indomethacin 0.80357.794.3~ 85 µM

Data Synthesis: While 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol is less potent than the optimized blockbuster drug Celecoxib, it demonstrates a highly respectable selectivity index (>58) and excellent ligand efficiency due to its low molecular weight (230.04 g/mol ). Its lower cLogP (2.8) suggests favorable aqueous solubility compared to standard NSAIDs.

Self-Validating Experimental Protocols

A fundamental pillar of robust scientific research is the implementation of self-validating assay systems. Relying solely on a primary biochemical readout can lead to false positives due to compound aggregation or fluorescence interference. Therefore, we utilize a dual-assay workflow: a highly sensitive fluorometric biochemical assay orthogonally validated by a functional macrophage assay multiplexed with a viability check [4].

W Prep Compound Prep (DMSO Stocks) InVitro In Vitro Enzyme Assay (Recombinant COX-1/2) Prep->InVitro CellBased Cell-Based Assay (RAW 264.7 Macrophages) Prep->CellBased Readout1 Fluorometric Readout (ADHP oxidation) InVitro->Readout1 LPS LPS Stimulation (1 µg/mL) CellBased->LPS Readout2 ELISA Readout (PGE2 Quantification) LPS->Readout2 Data IC50 & Selectivity Index Calculation Readout1->Data Readout2->Data

Figure 2: Self-validating experimental workflow for COX-2 inhibitor benchmarking.

Protocol 1: Fluorometric COX-1/COX-2 In Vitro Inhibition Assay

We utilize a fluorometric approach measuring the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin. This is preferred over colorimetric assays as it minimizes background interference from the test compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, Celecoxib, and Indomethacin in 100% anhydrous DMSO. Dilute to final assay concentrations (0.01 µM to 50 µM) in Tris-HCl buffer (pH 8.0) containing hematin (cofactor). Constraint: Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation (Critical Step): Add 10 µL of recombinant human COX-1 or COX-2 enzyme to a 96-well black microplate. Add 10 µL of the test compound. Incubate at 37°C for 15 minutes. Causality: Isoxazole-based COX-2 inhibitors often exhibit time-dependent, pseudo-irreversible inhibition. Skipping pre-incubation will artificially inflate the IC50.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP) and 10 µL of Arachidonic Acid (substrate) to initiate the reaction.

  • Internal Controls:

    • 100% Activity Control: Vehicle (1% DMSO) + Enzyme + Substrate.

    • Background Control: Vehicle + Buffer (No Enzyme) + Substrate.

  • Readout: Incubate for 5 minutes at room temperature. Read fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm). Calculate percent inhibition relative to the 100% activity control.

Protocol 2: Cell-Based PGE2 Release Assay in RAW 264.7 Macrophages

To prove that 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol can cross cell membranes and function in a physiological environment, we use the murine RAW 264.7 macrophage line. These cells lack constitutive COX-2 but express it heavily upon exposure to lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds (0.1 µM to 50 µM) for 1 hour.

  • LPS Stimulation: Add 1 µg/mL of LPS (from E. coli O111:B4) to the wells. Incubate for 24 hours.

    • Negative Control: Cells + Vehicle (No LPS) -> Establishes basal PGE2 levels.

    • Positive Control: Cells + Vehicle + LPS -> Establishes maximum inflammatory PGE2 release.

  • PGE2 Quantification: Harvest 50 µL of the cell culture supernatant. Quantify Prostaglandin E2 (PGE2) levels using a competitive ELISA kit according to the manufacturer's instructions.

  • Orthogonal Viability Check (MTT Assay): To the remaining cells in the 96-well plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 2 hours, lyse cells with DMSO, and read absorbance at 540 nm.

    • Causality: If a compound reduces PGE2 but also reduces MTT absorbance by 80%, the compound is simply killing the cells (cytotoxic), not selectively inhibiting COX-2. True inhibitors will show a drop in PGE2 with near 100% cell viability.

References

  • Isoxazole Derivatives as Regulators of Immune Functions Source: MDPI - Molecules URL
  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling Source: EMBL-EBI / ChEMBL Database URL
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers in Chemistry URL
  • Anti-inflammatory effects of essential oils extracted from Chamaecyparis obtusa on murine models of inflammation and RAW 264.

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol requires a rigorous, causally-driven approach to laboratory safety. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol requires a rigorous, causally-driven approach to laboratory safety. This guide transcends basic safety data by explaining the chemical causality behind our operational protocols. By understanding the mechanistic behavior of this chlorinated isoxazole derivative, research teams can build self-validating safety systems that ensure absolute environmental compliance and personnel protection.

Mechanistic Hazard Profile & Chemical Causality

To safely manage 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol, we must first deconstruct its molecular architecture. The compound features an isoxazole ring (a 1,2-oxazole) substituted with a hydroxyl group and a 2,5-dichlorophenyl moiety. This structure dictates its hazard profile:

  • Environmental Persistence & Halogenation: The presence of the 2,5-dichlorophenyl group categorizes this compound strictly as a Halogenated Organic [1]. Carbon-chlorine bonds resist natural microbial degradation, meaning improper disposal into aqueous waste streams leads to severe environmental bioaccumulation[2].

  • Thermal Decomposition Risks: If this compound is mixed with standard non-halogenated flammable waste and incinerated at low temperatures, the isoxazole core and chlorinated ring can decompose to release highly toxic hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and potentially polychlorinated dibenzodioxins (PCDDs)[3].

  • Biological Reactivity (Toxicity): Analogous to other chlorinated isoxazoles, this compound acts as a severe irritant. The heteroaromatic structure can interact with biological nucleophiles, leading to specific target organ toxicity (STOT) primarily affecting the respiratory system, skin, and eyes[4][5].

Quantitative Hazard & Logistics Data

Self-Validation Check: Always cross-reference your lab's local Environmental Health and Safety (EHS) guidelines with the baseline parameters below to ensure compliance.

ParameterSpecification / ClassificationMechanistic Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens (Chlorine); requires specialized treatment[1].
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Isoxazole derivatives cause acute mucosal and dermal irritation[5].
Incineration Requirement High-Temperature (>1000°C)Essential to completely cleave C-Cl bonds and prevent dioxin formation[2].
Accumulation Limit 180 Days (Standard SAA)EPA/RCRA regulations limit the time hazardous waste can be stored locally[6].
Required PPE Nitrile gloves, ANSI splash gogglesPrevents dermal absorption and irreversible ocular damage[2][7].

Waste Segregation & Storage Logistics

The fundamental rule of halogenated waste management is strict segregation . Mixing 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol with non-halogenated solvents (e.g., acetone, ethanol) exponentially increases your institution's disposal costs and introduces severe operational hazards during the chemical treatment process[1][8].

G A Reaction Mixture (3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol) B Solvent Extraction & Phase Separation A->B C Aqueous Waste (Trace Organics) B->C Aqueous D Organic Phase (Halogenated Solvents) B->D Organic E Halogenated Organic Waste Container D->E Segregate F EHS Collection (<180 Days Accumulation) E->F G High-Temperature Incineration (>1000°C) F->G Final Destruction

Workflow for the segregation and disposal of halogenated isoxazole waste.

Step-by-Step Disposal Procedure
  • Quenching & Phase Separation: Ensure the reaction mixture is fully quenched. If utilizing a liquid-liquid extraction, carefully separate the organic phase (typically containing the isoxazole product and a halogenated solvent like dichloromethane) from the aqueous phase[7].

  • Transfer to SAA: Transfer the organic phase into a designated "Halogenated Organic Waste" container located within your lab's Satellite Accumulation Area (SAA). The container must feature secondary containment (e.g., a polyethylene tray) to capture potential leaks[6][8].

  • Compliant Labeling: Affix a hazardous waste tag immediately. The label must explicitly list "3-(2,5-Dichlorophenyl)-1,2-oxazol-5-ol" alongside the primary solvent. Verification Step: Ensure no abbreviations are used, as EHS contractors cannot legally transport unknown or abbreviated chemicals[8].

  • Vapor Management: Keep the waste container tightly capped at all times unless actively adding waste. Evaporation is not a legally permitted disposal method under RCRA guidelines[6][8].

  • EHS Transfer & Incineration: Once the container is full, or reaches the 180-day accumulation limit, transfer it to the Main Accumulation Area (MAA). The final destruction must be handled by a licensed contractor via high-temperature incineration[6][9].

Emergency Spill Response Protocol

Spills involving chlorinated solid compounds or concentrated solutions require immediate, methodical action to prevent aerosolization and respiratory exposure. Never use combustible materials (like standard paper towels) to absorb highly concentrated halogenated mixtures[10].

SpillResponse S1 Spill Identified (Solid or Solution) S2 Assess Volume & Toxicity S1->S2 S3 Evacuate & Call EHS (>1 Liter / High Toxicity) S2->S3 Large Spill S4 Don PPE (Respirator, Nitrile Gloves) S2->S4 Small Spill S5 Contain Spill (Inert Absorbent) S4->S5 S6 Transfer to Halogenated Solid Waste S5->S6

Step-by-step emergency response protocol for halogenated chemical spills.

Spill Remediation Steps:
  • Assess & Isolate: Immediately evaluate the spill size. If the spill exceeds 1 Gallon (liquid) or 1 lb (solid), evacuate the laboratory, close the doors, and contact campus security and EHS immediately[6][8].

  • Don Advanced PPE: For manageable spills, upgrade your PPE to include a NIOSH-approved respirator (N95/P100 for powders, or an organic vapor cartridge for solutions), heavy-duty nitrile gloves, and a fully buttoned lab coat[4][10].

  • Containment: For solutions, encircle and cover the spill with an inert absorbent material such as vermiculite or universal chemical spill pads[10].

  • Non-Sparking Collection: Sweep the absorbed material or solid powder using non-sparking tools to prevent static ignition. Place all debris into a puncture-resistant, sealable container[10].

  • Decontamination & Labeling: Wash the affected surface with a mild detergent and water. Label the collected debris container as "Hazardous Waste - Halogenated Solid Spill Debris" and request an immediate EHS pickup[1][8].

References

  • UTIA Safety Office. "Hazardous Waste Guide". tennessee.edu.1

  • Flinn Scientific. "Safety Reference". flinnsci.com. 9

  • Cerritos College. "Organic Chemistry Laboratory Safety Notes". cerritos.edu. 7

  • Fisher Scientific. "SAFETY DATA SHEET: Isoxazole". fishersci.com.3

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Isoxazole". thermofisher.com. 10

  • Eastern Washington University. "Hazardous Waste Management Program". ewu.edu. 6

  • Fisher Scientific. "SAFETY DATA SHEET: Isoxazole-5-carbonyl chloride". fishersci.com. 4

  • Bates College. "Chemical Safety | Science Resource Support Services". bates.edu. 8

  • Synquest Labs. "7-Bromobenzo[d]isoxazole SDS". synquestlabs.com. 5

  • Benchchem. "Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide". benchchem.com. 2

Sources

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